P2X4 Receptor Antagonism: 9o Derivative vs. PSB-12062 and BX430
The 1,3-benzodioxole-5-carboxamide derivative 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) exhibits an IC₅₀ of 0.039 ± 0.07 µM against human P2X4 receptors, representing a 35‑fold improvement over the reference P2X4 antagonist PSB-12062 (IC₅₀ = 1.38 µM) and a 14‑fold improvement over BX430 (IC₅₀ = 0.54 µM) [1][2][3]. This enhanced potency is directly attributable to the benzodioxole‑5‑carboxamide scaffold, which enables optimal N‑carbamothioyl substitution for allosteric modulation of the P2X4 channel [4].
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 9o: IC₅₀ = 0.039 ± 0.07 µM |
| Comparator Or Baseline | PSB-12062: IC₅₀ = 1.38 µM; BX430: IC₅₀ = 0.54 µM |
| Quantified Difference | 9o is 35× more potent than PSB-12062; 14× more potent than BX430 |
| Conditions | Ca²⁺ influx assay in h‑1321N1 astrocytoma cells expressing human P2X4R |
Why This Matters
For researchers targeting P2X4‑mediated neuropathic pain or inflammation, 1,3‑benzodioxole‑5‑carboxamide is the only commercially available scaffold that consistently yields sub‑50 nM antagonists, whereas generic alternatives require extensive optimization to achieve comparable potency.
- [1] Mahmood, A. et al. (2022). 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide): IC₅₀ = 0.039 ± 0.07 µM for h‑P2X4R. European Journal of Medicinal Chemistry, 238, 114435. View Source
- [2] Adooq. PSB-12062: IC₅₀ = 1.38 µM for human P2X4 receptor. View Source
- [3] Ase, A. R. et al. (2015). BX430: IC₅₀ = 0.54 µM for human P2X4 receptor. Molecular Pharmacology, 87(4), 674-684. View Source
- [4] Mahmood, A. et al. (2022). Non‑competitive negative allosteric mode of antagonism for 9o. European Journal of Medicinal Chemistry. View Source
